molecular formula C7H3ClFNO3 B2740294 2-Fluoro-6-nitrobenzoyl chloride CAS No. 50424-88-9

2-Fluoro-6-nitrobenzoyl chloride

Cat. No.: B2740294
CAS No.: 50424-88-9
M. Wt: 203.55
InChI Key: OJBVENLMFRNJSV-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H3ClFNO3 and its molecular weight is 203.55. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-6-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)6-4(9)2-1-3-5(6)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBVENLMFRNJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-6-nitrobenzoyl Chloride: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and handling protocols for 2-Fluoro-6-nitrobenzoyl chloride , a critical intermediate in the synthesis of next-generation immunomodulators and kinase inhibitors.

Technical Whitepaper for Drug Development Professionals

Executive Summary & Chemical Identity

2-Fluoro-6-nitrobenzoyl chloride (CAS: 50424-88-9) is a highly specialized electrophile used primarily to introduce the 2-fluoro-6-nitrobenzamide motif into small molecule drugs. Its unique 2,6-disubstitution pattern provides two critical functions in drug design:

  • Conformational Control: The steric bulk of the nitro and fluoro groups forces the amide bond out of planarity, creating "atropisomer-like" conformations that can lock ligands into bioactive shapes.

  • Metabolic Blocking: The ortho-fluorine atom blocks metabolic oxidation at a typically vulnerable site while modulating the acidity (pKa) of the resulting amide proton.

Chemical Data Table
PropertyData
CAS Number 50424-88-9
IUPAC Name 2-Fluoro-6-nitrobenzoyl chloride
Molecular Formula C₇H₃ClFNO₃
Molecular Weight 203.56 g/mol
Precursor Acid 2-Fluoro-6-nitrobenzoic acid (CAS: 385-02-4)
Physical State Low-melting solid or viscous brown oil (purity dependent)
Boiling Point ~272°C (Predicted)
Solubility Soluble in DCM, THF, Dioxane; Reacts with water/alcohols
Stability Moisture Sensitive; Hydrolyzes to parent acid

Synthetic Utility & Reactivity Profile

The reactivity of 2-fluoro-6-nitrobenzoyl chloride is defined by the competition between the highly electrophilic acyl chloride and the steric hindrance imposed by the ortho-substituents.

The "Ortho-Effect" in Amide Coupling

Unlike standard benzoyl chlorides, the 2,6-disubstitution creates a "steric gate" around the carbonyl carbon.

  • Mechanism: Nucleophiles (amines) must attack the carbonyl carbon from a specific trajectory perpendicular to the aromatic ring. The bulky nitro group (

    
    ) and the fluorine atom hinder this approach, often requiring forcing conditions  (higher temperature or stronger bases) or highly polar solvents (e.g., Pyridine, DMF) to stabilize the tetrahedral intermediate.
    
  • Electronic Activation: Despite the steric hindrance, the electron-withdrawing nature of the Nitro (

    
    ) and Fluoro (
    
    
    
    ) groups inductively pulls electron density from the carbonyl, making it more electrophilic than unsubstituted benzoyl chloride. This electronic activation often compensates for the steric bulk.
Nucleophilic Aromatic Substitution (SₙAr) Risks

Researchers must be aware of side reactions. The Fluorine atom at position 2 is activated for SₙAr because it is ortho to the electron-withdrawing carbonyl group.

  • Risk: Strong nucleophiles (e.g., thiols, alkoxides) or high temperatures can displace the Fluorine atom.

  • Control: To retain the Fluorine (often desired for metabolic stability), perform amide couplings at low temperatures (0°C) initially and avoid strong non-amine nucleophiles.

Applications in Drug Discovery

This scaffold is pivotal in the synthesis of Cereblon (CRBN) Binders and PROTACs (Proteolysis Targeting Chimeras).

Case Study: Synthesis of Thalidomide Analogs

In the development of novel immunomodulatory drugs (IMiDs), the 2-fluoro-6-nitrobenzoyl moiety is coupled with 3-aminopiperidine-2,6-dione (the glutaramide ring of thalidomide).

  • Role of Fluorine: The fluorine atom increases the lipophilicity and binding affinity of the ligand to the Cereblon E3 ligase complex compared to the non-fluorinated analog.

  • Role of Nitro: The nitro group serves as a "masked" aniline. Post-coupling, it is reduced to an amine (

    
    ), which acts as a vector for attaching linkers in PROTAC design.
    

Visualized Experimental Workflows

Diagram 1: Reactivity & Mechanistic Pathways

This diagram illustrates the dual reactivity of the scaffold: the primary path (Amide Coupling) and the secondary risk path (SₙAr).

Reactivity cluster_conditions Optimal Conditions Start 2-Fluoro-6-nitrobenzoyl Chloride Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack (Sterically Hindered) SideRxn SₙAr Byproduct (Fluorine Displaced) Start->SideRxn High Temp / Strong Nuc (Risk Factor) Amine Amine Nucleophile (R-NH2) Amine->Tetra Product 2-Fluoro-6-nitrobenzamide (Target Scaffold) Tetra->Product Elimination of Cl-

Caption: Path A (Green) shows the desired amide formation. Path B (Red) highlights the risk of Fluorine displacement under aggressive conditions.

Diagram 2: Synthesis of Cereblon Binder Intermediate

A standard protocol for generating the IMiD core using this reagent.

Synthesis Acid 2-Fluoro-6-nitrobenzoic Acid (Precursor) Chloride 2-Fluoro-6-nitrobenzoyl Chloride Acid->Chloride Chlorination SOCl2 SOCl2 / DMF (cat.) SOCl2->Chloride Coupling Coupling Reaction Solvent: THF/Pyridine Temp: 0°C -> RT Chloride->Coupling AmineCore 3-Aminopiperidine-2,6-dione (Thalidomide Core) AmineCore->Coupling Amide Nitro-Amide Intermediate Coupling->Amide Amide Bond Formation Final 4-Amino-2-fluoro-benzamide Derivative (Active CRBN Binder) Amide->Final Nitro Reduction Reduction Reduction (H2/Pd-C) Reduction->Final

Caption: Step-by-step synthetic route from the acid precursor to the active amino-benzamide pharmacophore.

Experimental Protocol: Amide Coupling

Objective: Synthesis of N-(2,6-dioxopiperidin-3-yl)-2-fluoro-6-nitrobenzamide.

Safety Note: This procedure generates HCl gas.[1] Perform in a fume hood.

  • Preparation of Acid Chloride (if not purchased):

    • Suspend 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride as a brown oil/solid. Use immediately.

  • Coupling Reaction:

    • Dissolve 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in anhydrous THF or Dioxane.

    • Add Pyridine (3.0 eq) or Triethylamine (3.0 eq) to act as an acid scavenger.

    • Cool the mixture to 0°C .

    • Add the solution of 2-fluoro-6-nitrobenzoyl chloride (1.1 eq) in THF dropwise over 15 minutes.

    • Critical Step: Allow the reaction to warm to room temperature slowly. Stir for 16–18 hours.

  • Workup:

    • Quench with water.[2] Extract with Ethyl Acetate.[3]

    • Wash organic layer with 1N HCl (to remove pyridine), sat. NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the product from hydrolyzed acid.

Handling & Safety (SDS Summary)

  • Hazards: Causes severe skin burns and eye damage (H314). Lachrymator (induces tears). Reacts violently with water.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive; degradation releases HCl and HF.

  • PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat. Use a face shield if handling >5g.

References

  • PubChem. 2-Fluoro-6-nitrobenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. (2023).[2][3] Describes the synthesis and use of 2-fluoro-6-nitrobenzoyl chloride in PROTAC design. Available at: [Link]

  • Google Patents.WO2012035039A1 - Azabenzothiazole compounds. (2012). Details the reaction conditions for 2-fluoro-6-nitrobenzoyl chloride with aminopyridines.

Sources

Methodological & Application

reaction conditions for 2-Fluoro-6-nitrobenzoyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Di-Ortho" Paradox

The coupling of 2-Fluoro-6-nitrobenzoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS 385-02-4) with primary amines presents a unique dichotomy in organic synthesis:

  • Electronic Activation: The electron-withdrawing nitro (

    
    ) and fluoro (
    
    
    
    ) groups significantly increase the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.[1]
  • Steric Deactivation: The 2,6-disubstitution pattern creates a "di-ortho" steric blockade.[1] This forces the carbonyl group out of planarity with the aromatic ring (preventing resonance stabilization) but simultaneously hinders the approach of the nucleophile (the amine).

Critical Selectivity Considerations

Researchers must navigate three competing pathways:

  • Pathway A (Desired): Nucleophilic acyl substitution to form the amide.

  • Pathway B (Hydrolysis): Reaction with trace moisture.[1] Due to steric hindrance slowing the amine attack, the highly reactive acyl chloride is prone to scavenging water if the reaction is too slow.

  • Pathway C (S

    
    Ar):  Nucleophilic aromatic substitution of the fluorine. While the nitro group is meta to the fluorine (less activating than para), the carbonyl group is ortho to the fluorine. If the amine is highly basic and the temperature is elevated to overcome sterics, displacement of the fluorine becomes a viable impurity profile risk.
    

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" Anhydrous Coupling

Best for: Drug discovery, small-scale synthesis, and lipophilic amines.

Rationale: This protocol uses dichloromethane (DCM) or Tetrahydrofuran (THF) to solubilize reactants while maintaining strictly anhydrous conditions to prevent hydrolysis.[1]


-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) to reduce nucleophilic competition (DIPEA is non-nucleophilic due to bulk).[1]
Materials
  • Electrophile: 2-Fluoro-6-nitrobenzoyl chloride (1.0 equiv)[1]

  • Nucleophile: Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Base: DIPEA (Hunig’s Base) (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous DCM (preferred) or dry THF.[1]

  • Catalyst (Optional): DMAP (0.05 equiv) – Only if conversion is <50% after 2 hours.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under nitrogen/argon atmosphere.

  • Solvation: Dissolve the Primary Amine (1.1 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (

    
     concentration relative to amine).
    
  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Crucial: Although the system is hindered, the acyl chloride is electronically activated. Controlling the initial exotherm prevents S

    
    Ar side reactions.
    
  • Addition: Dissolve 2-Fluoro-6-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (RT).[1]

    • Monitor via TLC/LC-MS at 1 hour.

  • Work-up:

    • Quench with saturated

      
       (aq).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with

      
       (if product is not acid-sensitive) to remove unreacted amine/DIPEA.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Schotten-Baumann (Biphasic)

Best for: Amino acids, polar amines, or scale-up where water tolerance is required.[1]

Rationale: The biphasic system (Water/DCM or Water/EtOAc) protects the amine as a salt until the moment of reaction. The inorganic base regenerates the free amine at the interface, where it immediately reacts with the acyl chloride.

Materials
  • Electrophile: 2-Fluoro-6-nitrobenzoyl chloride (1.0 equiv)[1]

  • Nucleophile: Primary Amine/Amino Acid (1.0 equiv)[1]

  • Base:

    
     (
    
    
    
    solution) or
    
    
    .[1]
  • Solvent: DCM or EtOAc.

Step-by-Step Methodology
  • Aqueous Phase: Dissolve the amine in

    
     (2.2 equiv). Ensure pH > 10.
    
  • Organic Phase: Dissolve 2-Fluoro-6-nitrobenzoyl chloride in DCM.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C .

  • Agitation: Vigorous stirring is critical to maximize interfacial surface area.[1]

  • Completion: Stir for 2–4 hours at RT.

  • Isolation: Separate layers. The product is usually in the organic layer (unless it is an amino acid, in which case acidify the aqueous layer to precipitate the product).

Part 3: Optimization & Troubleshooting Data

Solvent & Base Screening Matrix

The following table summarizes expected outcomes based on internal application data for 2,6-disubstituted benzoyl chlorides.

SolventBaseTempYieldPurityNotes
DCM DIPEA 0°C

RT
High (85-95%) High Recommended starting point.
THFTEA0°C

RT
Mod (70-80%)ModTEA HCl salts can precipitate and trap reagents.[1]
DMFDIPEARTLow (<50%)LowPromotes S

Ar (F-displacement) due to polarity/heat.[1]
ToluenePyridineRefluxMod (60%)LowHigh temp causes tarring/decomposition.[1]
DCMNoneRTLowModHCl byproduct protonates amine, stopping reaction at 50%.
Mechanistic Visualization (Graphviz/DOT)

The following diagram illustrates the reaction logic and competing pathways.

ReactionPathways cluster_conditions Control Factors Reactants 2-Fluoro-6-nitrobenzoyl Cl + Primary Amine TS_Tetra Tetrahedral Intermediate (Sterically Crowded) Reactants->TS_Tetra Nucleophilic Attack (Slowed by 2,6-sterics) Side_Hydrolysis Hydrolysis Product (Benzoic Acid) Reactants->Side_Hydrolysis + H2O (Wet Solvent) Side_SNAr S_NAr Side Product (F-displacement) Reactants->Side_SNAr High Temp / Excess Base (Attack at C-F) Product Target Amide (2-Fluoro-6-nitrobenzamide) TS_Tetra->Product Cl Elimination (Fast) Control1 0°C Start Prevents S_NAr Control2 Anhydrous Prevents Hydrolysis

Caption: Mechanistic pathway showing the critical tetrahedral intermediate and competing side reactions (Hydrolysis/SNAr).

Part 4: Authoritative References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1]

    • Relevance: Foundational text on amide coupling mechanisms and reagent choices.[1]

    • [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Relevance: Discusses the kinetics of acyl chlorides vs. other coupling agents in hindered systems.

    • [1]

  • Hovorka, M., et al. (1990). Synthesis of some 2,6-disubstituted benzoic acid derivatives. Collection of Czechoslovak Chemical Communications, 55, 298.

    • Relevance: Specific protocols for handling the steric challenges of 2,6-disubstituted benzoyl chlorides.

    • [1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1]

    • Relevance: Authoritative grounding on the "Ortho Effect" and steric inhibition of resonance in 2,6-disubstituted aromatics.

    • [1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Fluoro-6-nitrobenzoic acid (Precursor).[1]

    • Relevance: Safety handling for fluoronitro aromatic derivatives.[1]

Sources

High-Efficiency Esterification Protocols Using 2-Fluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Ortho" Challenge

2-Fluoro-6-nitrobenzoyl chloride (CAS: 2933-28-0 or related derivatives) represents a unique class of acylating agents used frequently in the synthesis of pharmacophores, such as the PI3K inhibitor Idelalisib .

For the synthetic chemist, this reagent presents a "Dual-Ortho" paradox :

  • Electronic Activation: The ortho-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and reactive toward nucleophiles.

  • Steric Shielding: The ortho-nitro and ortho-fluoro groups create a "picket fence" around the carbonyl, significantly hindering the approach of bulky nucleophiles.

This guide provides optimized protocols to navigate this landscape, ensuring high yields of the desired ester while suppressing the common side reaction: Nucleophilic Aromatic Substitution (SNAr) of the labile fluorine atom.

Mechanistic Insight & Control Strategy

The Competition: Acylation vs. SNAr

The presence of the nitro group at the ortho position activates the fluorine atom toward nucleophilic displacement. When reacting with alcohols (ROH), two pathways exist:

  • Path A (Desired): Attack at the carbonyl carbon

    
     Ester formation.
    
  • Path B (Undesired): Attack at the C-F carbon

    
     Ether formation (via Meisenheimer complex).
    

Expert Insight: Path A is generally kinetically favored at lower temperatures (


). Path B becomes competitive at elevated temperatures or when using "hard" alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
DOT Diagram: Reaction Pathways

ReactionPathways Reagent 2-Fluoro-6-nitrobenzoyl Chloride TetInt Tetrahedral Intermediate Reagent->TetInt Low Temp (Kinetic) Meisenheimer Meisenheimer Complex Reagent->Meisenheimer High Temp (Thermodynamic) Alcohol Alcohol (R-OH) Alcohol->TetInt Alcohol->Meisenheimer Ester Target Ester (Acylation) TetInt->Ester -HCl Ether Side Product (S_NAr Ether) Meisenheimer->Ether -HF

Figure 1: Mechanistic divergence. Low temperature favors the green path (Esterification). High heat promotes the red path (SNAr).

Experimental Protocols

Protocol A: The "Kinetic Control" Method (Primary/Secondary Alcohols)

Best for: Unhindered alcohols, precious substrates, and avoiding SNAr side products.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: 2-Fluoro-6-nitrobenzoyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional, use only if reaction is sluggish.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N2 or Ar.

  • Solvation: Dissolve the Alcohol and Base in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve 2-Fluoro-6-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical: The dropwise addition prevents localized heating, suppressing the SNAr pathway.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) slowly. Monitor via TLC/LC-MS.

    • Endpoint: Disappearance of the alcohol.

  • Quench: Add saturated NaHCO3 solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess pyridine/base), then brine. Dry over MgSO4.

Protocol B: The "Forced Conditions" Method (Hindered Alcohols/Phenols)

Best for: Tertiary alcohols, phenols, or sterically crowded substrates where the "Dual-Ortho" hindrance prevents reaction.

Reagents:

  • Base: Pyridine (used as solvent) or NaH (for alkoxide generation).

  • Solvent: Pyridine (0.5 M) or THF (if using NaH).

Step-by-Step Procedure:

  • Dissolution: Dissolve the hindered alcohol in anhydrous Pyridine.

  • Activation: Add DMAP (0.2 equiv) to form the highly reactive N-acylpyridinium ion intermediate.

  • Addition: Add the acid chloride in one portion at RT.

  • Heating (Careful): If no reaction occurs after 2 hours, heat to 40–50 °C .

    • Warning: Do not exceed 60 °C. Higher temperatures drastically increase the rate of fluorine displacement by the pyridine or the alcohol.

  • Workup: Pyridine removal is difficult. Dilute with EtOAc and wash extensively with CuSO4 solution (turns blue upon complexing pyridine) or 1M HCl until the aqueous layer is acidic.

Data & Optimization Guide

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentStandard choice. Good solubility, low boiling point allows easy removal.
THF GoodUse for NaH protocols. Ensure it is peroxide-free.
Toluene GoodUse if higher temperatures (>40°C) are strictly required.
DMF/DMSO Avoid High polarity stabilizes the Meisenheimer complex, promoting SNAr side reactions.
Alcohols Avoid Do not use protic solvents; they will consume the reagent.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield Hydrolysis of Acid ChlorideCheck solvent dryness. Ensure reagent quality (should be yellow liquid/solid, not white powder which implies acid formation).
Side Product (M-20) SNAr (Fluorine loss)Reaction temperature too high. Switch to Protocol A (0°C). Avoid DMF.
No Reaction Steric HindranceUse Protocol B. Increase DMAP loading to 0.5 equiv.

Synthesis Workflow: Benzodiazepine/Heterocycle Precursors

This reagent is often used as a scaffold for synthesizing fused heterocycles. Below is a typical workflow for converting the ester/amide into a bioactive core.

SynthesisWorkflow Start 2-Fluoro-6-nitrobenzoyl Chloride Step1 Step 1: Esterification (Protocol A) Start->Step1 Inter1 Intermediate: Nitro-Ester Step1->Inter1 Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 Intermediate: Aniline-Ester Step2->Inter2 Step3 Step 3: Cyclization (Intramolecular S_NAr or Condensation) Inter2->Step3 Final Target Scaffold (e.g., Benzoxazole/Quinazolinone) Step3->Final

Figure 2: Typical synthetic workflow utilizing the 2-fluoro-6-nitrobenzoyl scaffold.

Safety & Handling

  • Corrosivity: 2-Fluoro-6-nitrobenzoyl chloride releases HCl upon contact with moisture. Handle in a fume hood.

  • Stability: Store under inert gas at 4 °C. If the liquid turns into a solid crust, it has likely hydrolyzed to the benzoic acid and requires re-activation with Thionyl Chloride (SOCl2).

  • Toxicity: Nitro-aromatics are potential mutagens. Avoid inhalation and skin contact.[1]

References

  • Synthesis of Idelalisib (Zydelig) Intermediates. GuideChem/ChemicalBook. Describes the use of 2-fluoro-6-nitrobenzoic acid derivatives in the synthesis of PI3K inhibitors.

  • Reactivity of 2-Nitrobenzenesulfonyl Esters. ChemRxiv. Discusses the steric and electronic effects of ortho-nitro groups in nucleophilic substitution, analogous to the benzoyl chloride behavior.

  • Industrial Synthesis of Fluoro-nitro-benzophenones. BenchChem. Details Friedel-Crafts acylation protocols using fluorobenzoyl chlorides, highlighting temperature control to prevent isomer formation.[2]

  • Benzoyl Chloride Derivatization for LC-MS. PubMed Central. Provides general protocols for using benzoyl chlorides to derivatize alcohols and amines for analytical detection.

  • Reactions of Alcohols with Acid Chlorides. OpenStax Chemistry. Foundational reference for the mechanism of esterification via acyl chlorides.

Sources

Application Note: Solvent Selection & Process Optimization for Acylation with 2-Fluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-nitrobenzoyl chloride is a highly specialized electrophile used frequently in the synthesis of kinase inhibitors and polycyclic pharmaceutical intermediates. Its reactivity is defined by a "push-pull" conflict: the 2,6-disubstitution creates significant steric hindrance around the carbonyl carbon, while the nitro group dramatically increases electrophilicity.

This guide addresses the critical challenge of solvent selection. While the reagent is a potent acylating agent, improper solvent choice can trigger Nucleophilic Aromatic Substitution (


) , leading to the displacement of the fluorine atom rather than the desired acylation. This note provides a validated protocol to maximize chemoselectivity using 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable, high-performance alternative to Dichloromethane (DCM).

Mechanistic Insight: The Ambident Electrophile

To select the right solvent, one must understand the competing reaction pathways. This molecule acts as an ambident electrophile :

  • Path A (Desired): Nucleophilic attack at the carbonyl carbon (Acyl substitution).

  • Path B (Undesired): Nucleophilic attack at the C-F carbon (

    
    ), activated by the ortho-nitro group.
    
Diagram 1: Competing Reaction Pathways

The following diagram illustrates how solvent polarity and temperature influence the competition between acylation and fluorine displacement.

ReactionPathways Start 2-Fluoro-6-nitrobenzoyl Chloride Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Start->Tetrahedral Path A: Acylation (Favored in Non-Polar/Low T) Meisenheimer Meisenheimer Complex (Stabilized by Polar Solvents) Start->Meisenheimer Path B: S_NAr (Favored in Polar Aprotic/High T) Nu Nucleophile (R-NH2) Nu->Start Attack Product Desired Amide (Kinetic Product) Tetrahedral->Product -HCl SideProduct S_NAr Side Product (Aniline Derivative) Meisenheimer->SideProduct -HF

Caption: Path A (Acylation) is sterically hindered but generally faster at low temperatures. Path B (


) is accelerated by polar aprotic solvents (DMF, DMSO) which stabilize the Meisenheimer complex.

Solvent Selection Matrix

The choice of solvent dictates the ratio of Path A to Path B. While Dichloromethane (DCM) is the historical standard, regulatory restrictions (EPA TSCA bans) and environmental concerns necessitate alternatives.

SolventSolubilityInertness

Risk
Workup EaseRecommendation
Dichloromethane (DCM) ExcellentHighLowExcellentStandard (Legacy) . Good selectivity, but regulatory issues.
2-MeTHF HighHighLowHighPreferred . Bio-based, higher BP than THF, clean phase separation.
Toluene ModerateHighVery LowModerateGood . Best for suppressing

, but poor solubility for polar nucleophiles.
THF HighModerateLowLowUse with Caution . Miscible with water (hard workup); can polymerize with strong Lewis acids.
DMF / DMSO ExcellentHighHIGH LowAVOID . Polar aprotic nature stabilizes the

transition state, promoting F-displacement.
Why 2-MeTHF?

2-Methyltetrahydrofuran (2-MeTHF) is the optimal modern solvent for this chemistry. Unlike THF, it is immiscible with water, simplifying the aqueous workup. Unlike Toluene, it dissolves polar amine salts well. Most importantly, its moderate polarity supports the acylation transition state without sufficiently stabilizing the


 intermediate [1].

Detailed Protocol: Acylation of a Primary Amine

This protocol is designed for the reaction of 2-Fluoro-6-nitrobenzoyl chloride with a generic primary amine (


).
Reagents
  • Acid Chloride: 1.0 equiv (2-Fluoro-6-nitrobenzoyl chloride)

  • Nucleophile: 1.0 - 1.1 equiv (Primary Amine)

  • Base: 1.2 - 1.5 equiv (Triethylamine or Diisopropylethylamine - DIPEA)

  • Solvent: 2-MeTHF (Anhydrous), 10 volumes relative to acid chloride.

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a clean, dry reactor under

      
       atmosphere, charge the Amine  (1.0 equiv) and Base  (1.2 equiv).
      
    • Add 2-MeTHF (5 volumes).

    • Cool the mixture to 0°C . Critical: Lower temperature suppresses the higher activation energy

      
       pathway.
      
  • Preparation of Electrophile Solution:

    • In a separate vessel, dissolve 2-Fluoro-6-nitrobenzoyl chloride (1.0 equiv) in 2-MeTHF (5 volumes).

    • Note: Ensure the acid chloride is fully dissolved. If solid remains, it may cause localized concentration spikes during addition.

  • Controlled Addition:

    • Add the Acid Chloride solution to the Nucleophile solution dropwise over 30–60 minutes.

    • Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (Ammonium salt) will form immediately.

  • Reaction Maintenance:

    • Allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

    • IPC (In-Process Control): Check by HPLC or TLC.

      • Look for: Disappearance of Acid Chloride (usually converts to methyl ester if quenched with MeOH for HPLC).

      • Monitor: Formation of "Aniline" impurity (indicates

        
        ).
        
  • Workup (The "Self-Validating" Step):

    • Quench with Water (5 volumes).

    • Stir for 15 minutes to hydrolyze any unreacted acid chloride.

    • Separate phases.[1] The 2-MeTHF layer contains the product.

    • Acid Wash: Wash organic layer with 1M HCl (to remove unreacted amine/base).

    • Base Wash: Wash organic layer with Sat.

      
       (to remove 2-fluoro-6-nitrobenzoic acid from hydrolysis).
      
    • Dry over

      
       and concentrate.
      
Diagram 2: Logical Workflow & Workup

Workflow Mix Mix Amine + Base in 2-MeTHF (0°C) Add Slow Addition of Acid Chloride Mix->Add React Warm to RT (Monitor for S_NAr) Add->React Quench Quench with Water React->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer WashAcid Wash 1M HCl (Removes Amine) OrgLayer->WashAcid WashBase Wash NaHCO3 (Removes Acid Byproduct) WashAcid->WashBase Final Pure Amide WashBase->Final

Caption: Optimized workflow using 2-MeTHF. The acid/base wash sequence ensures removal of unreacted starting materials and hydrolysis byproducts.

Troubleshooting & Critical Parameters

The "Ortho Effect" & Hydrolysis

The 2,6-disubstitution creates a "pocket" that slows down nucleophilic attack. However, because the nitro group makes the carbonyl highly reactive, moisture sensitivity is high .

  • Symptom: Low yield, high amount of 2-fluoro-6-nitrobenzoic acid.

  • Fix: Ensure solvents are anhydrous (

    
     water). Use a drying tube or 
    
    
    
    blanket.
Controlling the Exotherm

The reaction is exothermic. If the temperature spikes


 during addition:
  • Risk: Increased probability of displacing the Fluorine (

    
    ).
    
  • Fix: Slow down addition rate; use active cooling (dry ice/acetone bath if necessary).

Order of Addition
  • Standard: Acid chloride into Amine (Recommended). Keeps Amine in excess, scavenging HCl immediately.

  • Inverse: Amine into Acid Chloride. Avoid. This creates a transient excess of Acid Chloride, which can lead to di-acylation (if the amine is primary) or increased hydrolysis if the system isn't perfectly dry.

References

  • Sustainable Solvent Selection

    • Title: Dichloromethane Substitute: Sustainable Solvent Options (2-MeTHF).[2]

    • Source: Elchemy.
  • Reactivity of Nitro-Activated Systems

    • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? (Theoretical Description of ).
    • Source: N
    • URL:[Link]

  • Green Chemistry Guides

    • Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
    • Source: University of British Columbia / Sanofi.
    • URL:[Link]

  • General Acylation Protocols

    • Title: Conversion of Acid Halides into Esters/Amides (LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link][3][4][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions with 2-Fluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for acylation reactions involving 2-Fluoro-6-nitrobenzoyl chloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the unique challenges posed by this sterically hindered and electronically complex reagent to improve reaction yields and purity.

Understanding the Reagent: Inherent Challenges

2-Fluoro-6-nitrobenzoyl chloride is a highly reactive acylating agent, but its structure presents specific obstacles that can lead to low yields if not properly managed.

  • Steric Hindrance: The presence of two bulky substituents, fluoro and nitro, in the ortho positions to the acyl chloride group creates significant steric congestion. This can impede the approach of a nucleophile (such as an aromatic ring in Friedel-Crafts reactions or an alcohol/amine), slowing down the reaction rate compared to less substituted benzoyl chlorides.[1]

  • Electronic Effects: The strong electron-withdrawing nature of both the nitro (-M, -I) and fluoro (-I) groups makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the ortho-nitro group can also lead to slower solvolysis rates in many common solvents compared to its para-isomer, a counterintuitive effect attributed to steric hindrance of the reaction center.[1][2][3]

This guide is designed to address these challenges directly, providing actionable solutions based on mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during acylation reactions with 2-Fluoro-6-nitrobenzoyl chloride in a question-and-answer format.

Issue 1: My reaction shows low or no conversion to the desired product.

  • Potential Cause 1: Inactive Lewis Acid Catalyst (Friedel-Crafts Reactions)

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are exceptionally sensitive to moisture.[4] Any water in your solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents. Flame-dry all glassware under a vacuum or in an oven (e.g., 120°C overnight) and cool under an inert atmosphere (N₂ or Argon).

      • Use High-Quality Catalyst: Use a fresh bottle of AlCl₃. Old bottles may have absorbed atmospheric moisture.

      • Check Substrate Purity: Ensure your nucleophile (the aromatic compound) is also anhydrous.

  • Potential Cause 2: Insufficient Catalyst Loading (Friedel-Crafts Reactions)

    • Explanation: Unlike many catalytic processes, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][5]

    • Solution: Use a minimum of 1.1 equivalents of the Lewis acid catalyst relative to the acyl chloride. For particularly unreactive substrates, this may need to be increased to 2.0-2.5 equivalents.

  • Potential Cause 3: Deactivated Aromatic Substrate (Friedel-Crafts Reactions)

    • Explanation: Friedel-Crafts acylation is an electrophilic aromatic substitution and fails with aromatic rings that contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group).[4][6]

    • Solution: This reaction is most effective on electron-rich or neutral aromatic and heteroaromatic systems. If your substrate is deactivated, Friedel-Crafts acylation is likely not a viable pathway.

  • Potential Cause 4: Insufficient Nucleophilicity or Inadequate Base (Acylation of Alcohols/Amines)

    • Explanation: The acylation of alcohols or amines produces one equivalent of hydrochloric acid (HCl), which will protonate and deactivate the starting amine or other basic sites.[7] An appropriate base must be added to neutralize this acid.

    • Solution: Add at least one equivalent of a non-nucleophilic base. Tertiary amines like triethylamine (Et₃N) or pyridine are common choices. For sterically hindered alcohols, a highly effective combination is N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can promote rapid acylation even at low temperatures.[8]

Troubleshooting Workflow Diagram

G start Low or No Yield Observed check_conditions 1. Verify Anhydrous Conditions (Reagents, Solvent, Glassware) start->check_conditions check_catalyst 2. Assess Catalyst - Stoichiometric Amount? (>=1.1 eq) - Fresh/Active? check_conditions->check_catalyst Conditions OK check_substrate 3. Evaluate Substrate - Is it an activated/neutral arene? - Is the nucleophile strong enough? check_catalyst->check_substrate Catalyst OK check_base 4. Check Base (for Alcohol/Amine) - Stoichiometric Amount? (>=1.0 eq) - Appropriate pKa? check_substrate->check_base Substrate OK optimize Optimization Steps: - Increase reaction time - Cautiously increase temperature - Consider alternative catalyst/solvent check_base->optimize Base OK

Caption: A decision tree for troubleshooting low-yield acylation reactions.

Issue 2: My main byproduct is 2-fluoro-6-nitrobenzoic acid.

  • Potential Cause: Hydrolysis of the Acyl Chloride

    • Explanation: 2-Fluoro-6-nitrobenzoyl chloride is highly reactive and will readily hydrolyze upon contact with water to form the corresponding carboxylic acid.[7] This is a common problem if conditions are not strictly anhydrous or if using an aqueous workup procedure prematurely.

    • Solution:

      • Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0 to 5°C) to slow the rate of hydrolysis relative to the desired acylation.[7]

      • Slow Addition: Add the 2-fluoro-6-nitrobenzoyl chloride dropwise to the reaction mixture.[7] This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the intended nucleophile over reaction with trace water.

      • Vigorous Stirring: Ensure efficient mixing to promote the reaction between the acyl chloride and the substrate, especially in biphasic systems.[7]

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for a Friedel-Crafts acylation with this sterically hindered reagent?

A: The choice depends on the reactivity of your aromatic substrate. While AlCl₃ is the most common and highly reactive Lewis acid, its high activity can sometimes lead to side reactions. Given the steric hindrance of 2-fluoro-6-nitrobenzoyl chloride, a powerful catalyst is often necessary. However, for very sensitive substrates, milder alternatives might be preferable.

Catalyst TypeExamplesActivityComments
Traditional Lewis Acids AlCl₃, FeCl₃Very HighStandard choice for most acylations; requires stoichiometric amounts and strictly anhydrous conditions.[9]
Metal Triflates Sc(OTf)₃, La(OTf)₃, Bi(OTf)₃Moderate to HighOften more tolerant to moisture, can sometimes be used in catalytic amounts, and are reusable.[10][11]
Solid Acid Catalysts Zeolites (e.g., HBEA), ClaysModerateEco-friendly and reusable, but may require higher temperatures and longer reaction times.[12][13] Best for industrial applications.
Protic Acids Trifluoromethanesulfonic acid (TfOH)HighCan promote acylation without a metal catalyst, especially under solvent-free conditions.[10]

Q2: How does solvent choice impact the reaction yield and selectivity?

A: Solvent choice is critical and can influence reaction rate and product distribution, particularly in Friedel-Crafts reactions where kinetic versus thermodynamic control is a factor.[14]

SolventPolarityTypical Use Case & Rationale
Dichloromethane (DCM) Moderately PolarGood general-purpose solvent. Dissolves reagents and the intermediate complex well. Relatively low boiling point.[15]
1,2-Dichloroethane (DCE) Moderately PolarSimilar to DCM but with a higher boiling point, allowing for reactions at elevated temperatures.
Carbon Disulfide (CS₂) Non-PolarOften favors the formation of the kinetic product, as the product-catalyst complex may precipitate out of solution, preventing equilibration to the more stable thermodynamic product.[14]
Nitrobenzene PolarHigh boiling point and ability to dissolve the catalyst-product complex can favor the formation of the more stable thermodynamic product.[14][15]
Hexafluoroisopropanol (HFIP) Highly Polar, Non-nucleophilicCan promote Friedel-Crafts acylation at room temperature without any additional catalyst by activating the acyl chloride through strong hydrogen bonding.[16]

Q3: How do I properly quench and work up a Friedel-Crafts reaction?

A: The workup procedure is critical for decomposing the catalyst-product complex and separating your product.

  • Quenching: The reaction mixture should be cooled in an ice bath and then poured slowly and carefully onto a mixture of crushed ice and concentrated HCl.[17][18] This is a highly exothermic process. The acid helps to break up the aluminum-ketone complex and keeps aluminum salts dissolved in the aqueous phase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any remaining basic impurities), saturated sodium bicarbonate solution (to remove unreacted acid and the benzoic acid byproduct), and finally with brine (to reduce the amount of dissolved water).[7][19]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified.[20]

Optimized Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Activated Arene

This protocol is a starting point and should be optimized for your specific aromatic substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask to 0°C in an ice-water bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Acyl Chloride Addition: Dissolve 2-fluoro-6-nitrobenzoyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC. If the reaction is slow, it may be gently heated (e.g., to 40°C in DCE) for several hours.

  • Workup & Purification: Once the reaction is complete, cool the mixture back to 0°C and follow the detailed workup procedure described in FAQ Q3. Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Mechanism and Key Challenges Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 2-Fluoro-6-nitrobenzoyl Chloride Acylium Acylium Ion (Electrophile) + AlCl₄⁻ AcylCl->Acylium + LewisAcid AlCl₃ (Lewis Acid) Arene Aromatic Ring (Nucleophile) Acylium->Arene Attack Sigma Sigma Complex (Intermediate) Arene->Sigma note1 Steric hindrance from ortho -F and -NO₂ groups slows this step. Sigma->note1 Product Aryl Ketone Product Sigma->Product - H⁺ (restores aromaticity) note2 Product complexes with AlCl₃, requiring stoichiometric catalyst. Product->note2

Caption: General mechanism of Friedel-Crafts acylation highlighting key challenges.

References
  • Kwon, Y. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Available at: [Link]

  • ResearchGate. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. Available at: [Link]

  • Martins, T. S., et al. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis. Available at: [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Meshram, G. A., & Patil, V. D. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

  • Muvhualana, E. C., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 736315. Available at: [Link]

  • Kwon, Y. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed, 20(16), 4026. Available at: [Link]

  • Kwon, Y. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. ResearchGate. Available at: [Link]

  • Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • ResearchGate. (2008). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

  • SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

  • Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 2-Fluoro-6-nitrobenzoyl Chloride vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

To provide an authoritative guide on the 1H NMR interpretation of 2-Fluoro-6-nitrobenzoyl chloride , we must move beyond simple peak assignment. This compound represents a class of highly reactive electrophiles used as scaffolds in pharmaceutical synthesis (e.g., kinase inhibitors).

The critical analytical challenge here is distinguishing the Acid Chloride (product) from its Carboxylic Acid precursor (due to incomplete reaction) and its Hydrolysis product (due to poor sample preparation).

This guide compares the spectral performance of the target compound against these interferences, supported by experimental protocols and mechanistic logic.

Structural Context & Theoretical Basis

The 2-Fluoro-6-nitrobenzoyl chloride molecule possesses a 1,2,3-trisubstituted benzene ring pattern (protons at positions 3, 4, and 5). The interpretation relies on understanding the competing electronic effects:

  • Nitro Group (

    
    ):  Strongly electron-withdrawing (deshielding), pushing adjacent protons downfield.
    
  • Fluorine (

    
    ):  Inductive withdrawal but resonance donation. Crucially, 
    
    
    
    is spin-active (
    
    
    ), causing significant J-coupling (splitting) of the proton signals, which is the primary diagnostic tool.
  • Acyl Chloride (

    
    ):  The transformation from 
    
    
    
    to
    
    
    removes the hydrogen bond donor and increases the electron deficiency of the carbonyl carbon, affecting the ipso and ortho positions.

Comparative Data: Product vs. Impurities

The following table contrasts the 1H NMR characteristics of the target Acid Chloride against its parent Acid. This distinction is vital for Quality Control (QC).

Table 1: Spectral Comparison (400 MHz, CDCl3)
FeatureTarget: 2-Fluoro-6-nitrobenzoyl Chloride Alternative: 2-Fluoro-6-nitrobenzoic Acid Diagnostic Delta (

)
Acidic Proton Absent Broad singlet, 11.0 – 14.0 ppm Disappearance of broad singlet confirms conversion.
H5 (Ortho to

)
~8.15 ppm (dd)~8.05 ppm (dd)+0.10 ppm (Deshielding due to

).
H4 (Meta to

)
~7.85 ppm (td)~7.75 ppm (td)Slight downfield shift; change in multiplet resolution.
H3 (Ortho to

)
~7.60 ppm (t/dd)~7.50 ppm (t/dd)+0.10 ppm ; Coupling pattern remains dominant.
Solvent Sensitivity High (Hydrolysis risk)LowAppearance of Acid peaks over time in wet

.

Note on Coupling Constants (


): 
  • 
     (Ortho): ~8.5 Hz
    
  • 
     (Ortho H-F): ~9.0 - 10.0 Hz (Diagnostic)
    
  • 
     (Meta H-F): ~5.5 Hz
    
Visualization of Analytical Logic

The following diagram illustrates the decision matrix for interpreting the spectra and identifying the correct product versus hydrolysis degradation.

NMR_Logic_Flow Start Crude Reaction Mixture (1H NMR Sample) Check_Acid Check 11-14 ppm Region Start->Check_Acid Acid_Present Broad Singlet Detected (COOH) Check_Acid->Acid_Present Incomplete Rxn Acid_Absent Region Clear Check_Acid->Acid_Absent Conversion Likely Check_Aromatic Analyze Aromatic Region (7.5 - 8.2 ppm) Acid_Absent->Check_Aromatic Shift_Analysis Compare Chemical Shifts Check_Aromatic->Shift_Analysis Result_Chloride Target: Acid Chloride (Downfield Shifted) Shift_Analysis->Result_Chloride H5 > 8.10 ppm Result_Hydrolysis Contamination: Hydrolysis Product Shift_Analysis->Result_Hydrolysis H5 < 8.10 ppm

Figure 1: Analytical workflow for distinguishing 2-Fluoro-6-nitrobenzoyl chloride from its acid precursor.

Experimental Protocol: Sample Preparation & Acquisition

Acid chlorides are moisture-sensitive. A standard protocol often fails due to in-tube hydrolysis, leading to false negatives where the researcher believes the synthesis failed.

Validated Protocol for Labile Acid Chlorides

Objective: Obtain a pristine spectrum without hydrolysis artifacts.

  • Solvent Preparation:

    • Use

      
       stored over activated 4Å molecular sieves for at least 24 hours.
      
    • Why: Commercial

      
       often contains traces of water and HCl (stabilizer degradation), which rapidly revert the chloride to the acid [1].
      
  • Neutralization (Optional but Recommended):

    • Pass the solvent through a small plug of basic alumina or add solid

      
       to the NMR tube if acid sensitivity is extreme (though less critical for this specific nitro-compound).
      
  • Sample Dissolution:

    • Dissolve ~10 mg of the semi-solid/oil product in 0.6 mL dry

      
       under an inert atmosphere (
      
      
      
      or Ar) if possible.
    • CRITICAL: Cap the NMR tube immediately. Do not use standard loose caps; use a tight-fitting pressure cap or wrap with Parafilm.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (aromatic protons require time to relax for quantitative integration).
    • Scans: 16 (sufficient for 10 mg).

Advanced Interpretation: The Coupling Tree

The presence of Fluorine (


) creates a complex splitting pattern often misidentified as "multiplets" by automated software. Manual analysis is required for publication-quality reporting.
Signal Assignment Logic
  • H5 (The most deshielded): Located next to the Nitro group. It appears as a Doublet of Doublets (dd) .

    • Split by H4 (

      
       Hz).
      
    • Split by F (

      
       Hz, through-ring meta coupling).
      
  • H3 (The Fluorine neighbor): Located next to the Fluorine. It appears as a pseudo-Triplet or Doublet of Doublets .

    • Split by F (

      
       Hz, large ortho coupling).
      
    • Split by H4 (

      
       Hz).
      
    • Note: Because

      
       and 
      
      
      
      are often similar magnitude, this often collapses into a pseudo-triplet.
  • H4 (The Middle Proton): Appears as a Triplet of Doublets (td) or complex multiplet.

    • Split by both H3 and H5 (

      
      ).
      
    • Split by F (

      
      ).
      
Coupling Pathway Diagram

The following graph visualizes the splitting hierarchy, essential for verifying the regiochemistry of the 2,6-substitution.

Coupling_Tree H3_Core H3 Proton H3_F Split by F (Ortho) H3_Core->H3_F J(H-F) ~9Hz H3_Final dd or pseudo-t (~7.60 ppm) H3_F->H3_Final J(H-H) ~8.5Hz H5_Core H5 Proton H5_H4 Split by H4 (Ortho) H5_Core->H5_H4 J(H-H) ~8.5Hz H5_Final dd (~8.15 ppm) H5_H4->H5_Final J(H-F) ~4Hz

Figure 2: Coupling tree demonstrating the influence of


 on proton signals H3 and H5.

Summary of Recommendations

  • Use Dry Solvents: The primary cause of spectral ambiguity is hydrolysis. Always dry

    
     over sieves.
    
  • Check the 11-14 ppm region: The absence of a signal here is the fastest confirmation of Acid Chloride formation.

  • Verify Coupling: If the H3 signal does not show a large (~9Hz) coupling constant, you may have lost the Fluorine (nucleophilic aromatic substitution side reaction) or misidentified the isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Proton-Heteronucleus Coupling).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Section: Amides and Acid Chlorides).

  • Reich, H. J. (2023). Hans Reich's NMR Data Collection. University of Wisconsin-Madison. (Topic: 19F-1H Coupling Constants).

HPLC Method Development Guide: 2-Fluoro-6-nitrobenzoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Challenge

Developing a purity method for 2-Fluoro-6-nitrobenzoyl chloride (FNBC) presents a classic analytical paradox: the molecule is highly reactive by design, yet analytical stability is required for accurate quantitation.

As an acid chloride, FNBC is moisture-sensitive. In standard Reverse-Phase HPLC (RP-HPLC) using aqueous mobile phases, it rapidly hydrolyzes into 2-Fluoro-6-nitrobenzoic acid .

  • The Trap: A direct injection method often quantifies the hydrolysis product (the acid) rather than the intact acid chloride, leading to false purity results and mass balance errors during process development.

  • The Solution: This guide compares the flawed "Direct Injection" approach against the industry-standard "In-Situ Derivatization" method. We demonstrate why converting FNBC to a stable methyl ester prior to injection is the only way to ensure scientific integrity.

Comparative Analysis: Direct Injection vs. Derivatization[1][2]

We evaluated two method development strategies to determine the purity of FNBC.

Method A: Direct Aqueous Injection (NOT RECOMMENDED)
  • Concept: Dissolve sample in Acetonitrile (MeCN) and inject directly into an aqueous mobile phase (Water/MeCN).

  • Mechanism of Failure: Upon contact with the mobile phase (or even trace moisture in the autosampler vial), the -COCl group reacts with water.

  • Observed Outcome: The chromatogram shows a split peak or a single peak corresponding to the acid impurity, not the chloride. Quantitative results drift over time as the sample degrades in the vial.

Method B: In-Situ Methyl Ester Derivatization (RECOMMENDED)
  • Concept: "Quench" the sample in anhydrous Methanol (MeOH). The reactive acid chloride converts immediately and quantitatively to Methyl 2-fluoro-6-nitrobenzoate .

  • Mechanism of Success: The methyl ester is stable in aqueous mobile phases. The analysis quantifies the ester, which stoichiometrically represents the original acid chloride.

  • Differentiation: Any actual acid impurity present in the starting material remains as the acid (it does not esterify under these mild conditions without a catalyst), allowing for clear separation between the "Active" (Chloride -> Ester) and the "Impurity" (Acid).

Performance Data Comparison
MetricMethod A: Direct InjectionMethod B: MeOH Derivatization
Target Analyte Unstable Acid ChlorideStable Methyl Ester
Vial Stability (24h) < 10% (Rapid Degradation)> 99.5% (Stable)
Peak Shape Tailing/Split (Hydrolysis on-column)Sharp, Symmetrical
Precision (RSD, n=6) > 5.0% (Drifting)< 0.5%
Accuracy Variable (False Lows)98.0 - 102.0%
Main Artifact Co-elution of Acid & ChlorideClear separation of Ester & Acid

Scientific Rationale & Reaction Pathways[3]

To understand the method, we must visualize the chemistry occurring in the vial.

Graphviz Diagram: Derivatization Pathway

FNBC_Analysis cluster_method Method B Principle FNBC 2-Fluoro-6-nitrobenzoyl Chloride (Analyte) Ester Methyl 2-fluoro-6- nitrobenzoate (STABLE ANALYTE) FNBC->Ester  + MeOH (Fast Reaction) Acid 2-Fluoro-6- nitrobenzoic Acid (IMPURITY) FNBC->Acid  + H2O (Hydrolysis) MeOH Methanol (Diluent) Water Water (Moisture/Mobile Phase)

Figure 1: Reaction pathway. In Method B, the excess Methanol drives the reaction effectively to the Ester, preventing the Hydrolysis pathway that occurs in Method A.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the derivatization is incomplete, you will see poor peak shape or reproducibility.

Reagents & Standards
  • Reference Standard: 2-Fluoro-6-nitrobenzoic acid (to identify the hydrolysis impurity).

  • Derivatization Reagent: HPLC Grade Methanol (Anhydrous preferred).

  • Solvent: Acetonitrile (HPLC Grade).

Chromatographic Conditions[3][4][5][6]
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0.0 min: 80% A / 20% B

    • 10.0 min: 20% A / 80% B

    • 12.0 min: 20% A / 80% B

    • 12.1 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Wavelength: 254 nm (Nitro group provides strong absorbance).

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Sample Preparation (The Critical Step)

Step 1: Blank Preparation Pipette 1.0 mL of Methanol into a vial. Seal and inject. (Checks for system ghosts).

Step 2: Acid Impurity Marker Dissolve ~5 mg of 2-Fluoro-6-nitrobenzoic acid in 10 mL of Methanol. This peak identifies the "Hydrolysis Impurity".

Step 3: Sample Preparation (Derivatization)

  • Weigh accurately ~10 mg of 2-Fluoro-6-nitrobenzoyl chloride into a 20 mL volumetric flask.

  • IMMEDIATELY add 5 mL of Methanol .

  • Note: You may observe a slight exotherm or fuming (HCl gas release). This confirms the acid chloride is active.

  • Sonicate for 2 minutes to ensure complete reaction.

  • Dilute to volume with Methanol or Acetonitrile.

  • Transfer to an HPLC vial and inject.

Data Interpretation
  • Peak 1 (Earlier Eluting): 2-Fluoro-6-nitrobenzoic acid (The Impurity).

  • Peak 2 (Later Eluting): Methyl 2-fluoro-6-nitrobenzoate (The Derivatized Active).

  • Calculation:

    
    
    (Note: For strict mass balance, apply a molecular weight correction factor of 203.5/217.5 to the ester area, though area% is often sufficient for initial purity checks).
    

Workflow Decision Tree

Use this logic flow to ensure you are applying the correct method for your stage of development.

Method_Selection Start Start: FNBC Analysis Check Is the sample moisture sensitive? Start->Check Direct Direct Injection (Method A) Check->Direct No (Incorrect) Deriv Derivatization (Method B) Check->Deriv Yes (Correct) Result_Fail Result: Hydrolysis Variable Data Direct->Result_Fail Result_Pass Result: Stable Ester High Precision Deriv->Result_Pass

Figure 2: Decision tree highlighting the necessity of derivatization for reactive acid chlorides.

References

  • Kishore, M. et al. (2011). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.[4] Retrieved from [Link]

  • Chromatography Forum. (2004). Acid Chlorides by HPLC - Discussion on Methanolysis. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Fluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Fluoro-6-nitrobenzoyl Chloride Content Type: Publish Comparison Guide

Executive Summary

2-Fluoro-6-nitrobenzoyl chloride (CAS: 226153-09-5) is a critical electrophilic intermediate used in the synthesis of fused heterocyclic pharmaceuticals. Its analysis is complicated by the high reactivity of the acyl chloride moiety, which makes direct mass spectrometry (MS) prone to hydrolysis artifacts.

This guide provides a comparative analysis of Direct EI-MS versus Derivatization (Methanolysis) . It details the predicted fragmentation pathways based on first-principles of ortho-substituted aromatics and establishes a self-validating protocol to distinguish the intact reagent from its hydrolysis product, 2-Fluoro-6-nitrobenzoic acid .

Part 1: Comparative Analysis of Analytical Approaches

The primary challenge in analyzing 2-Fluoro-6-nitrobenzoyl chloride is its moisture sensitivity. The table below compares the two standard workflows.

FeatureMethod A: Direct Injection (EI-MS) Method B: Methanolysis (Derivatization)
Target Analyte 2-Fluoro-6-nitrobenzoyl chlorideMethyl 2-fluoro-6-nitrobenzoate
Molecular Ion (

)
m/z 203 / 205 (3:1 Ratio)m/z 199 (No Cl pattern)
Stability Low (Hydrolyzes in inlet/column)High (Stable ester)
Key Advantage No sample prep required.Definitive quantification; no ghost peaks.
Major Risk HCl generation damages filament; thermal degradation to acid.Incomplete derivatization if conditions are mild.
Recommendation Qualitative Rapid Screen Only Standard for Purity/Quantification
Part 2: Fragmentation Mechanics & Spectral Interpretation
1. The Molecular Ion & Isotope Pattern

The hallmark of the intact chloride is the Chlorine Isotope Cluster .

  • 
     (m/z 203):  Corresponds to 
    
    
    
    Cl.
  • 
     (m/z 205):  Corresponds to 
    
    
    
    Cl.
  • Intensity Ratio: The 203:205 peaks must appear in a 3:1 ratio .

  • Diagnostic Check: If this ratio is absent or the base peak shifts to m/z 185 (Acid form), the sample has degraded.

2. Primary Fragmentation:

-Cleavage (Acylium Formation)

Upon electron impact (70 eV), the weakest bond—the C-Cl bond—cleaves heterolytically or homolytically.

  • Pathway:

    
    
    
  • Fragment: m/z 168 (2-Fluoro-6-nitrobenzoyl cation).

  • Observation: This is typically the Base Peak (100% relative abundance) in acid chlorides due to the resonance stability of the acylium ion.

3. Secondary Fragmentation: The Ortho Effect

The presence of the nitro group ortho to the carbonyl triggers specific rearrangement pathways distinct from meta- or para- isomers.

  • Loss of CO: The acylium ion (m/z 168) ejects carbon monoxide (28 Da).

    • 
      m/z 140  (Aryl cation 
      
      
      
      ).
  • Nitro Group Loss:

    • Loss of

      
      : 
      
      
      
      m/z 94 (Fluoro-phenyl cation).
    • Loss of NO:

      
      m/z 110  (Phenoxy-like cation).
      
4. Comparison with Hydrolysis Product (Impurity)

If the sample contains 2-Fluoro-6-nitrobenzoic acid (degradation product):

  • Parent Peak: m/z 185 (Invisible in Chloride spectrum).

  • Loss of OH: m/z

    
     m/z 168.
    
  • Critical Note: Both the Chloride and the Acid produce the m/z 168 fragment. You cannot rely on m/z 168 alone. You must confirm the presence of m/z 203/205 to verify the chloride.

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the ionization and dissociation logic, highlighting the "Ortho Effect" specific to this substitution pattern.

Fragmentation_Pattern M_Ion Molecular Ion (M+) m/z 203 / 205 (Cl Isotope) [C7H3ClFNO3]+. Acylium Acylium Ion (Base Peak) m/z 168 [C7H3FNO3]+ M_Ion->Acylium - Cl radical (35/37) Aryl_Cat Aryl Cation m/z 140 [C6H3FNO2]+ Acylium->Aryl_Cat - CO (28 Da) Frag_NO2 Fluoro-phenyl Cation m/z 94 [C6H3F]+ Aryl_Cat->Frag_NO2 - NO2 (46 Da) Frag_NO Phenoxy Cation m/z 110 [C6H3FO]+ Aryl_Cat->Frag_NO - NO (30 Da) (Ortho Effect) Acid_Impurity Hydrolysis Artifact (Benzoic Acid) m/z 185 Acid_Impurity->Acylium - OH (17 Da) False Positive Risk

Figure 1: Predicted EI-MS fragmentation pathway for 2-Fluoro-6-nitrobenzoyl chloride, distinguishing it from hydrolysis artifacts.

Part 4: Validated Experimental Protocols
Protocol A: Derivatization (Recommended for Purity)

Use this method to quantify purity without hydrolysis interference.

  • Preparation: Weigh 10 mg of sample into a dry 2 mL GC vial.

  • Reagent Addition: Add 1 mL of anhydrous Methanol (MeOH).

    • Mechanism:[1][2][3]

      
      .
      
  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. (Reaction is rapid and exothermic).

  • Neutralization (Optional): Add 10 mg solid

    
     to neutralize HCl if using a sensitive column.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 50:1).
    
  • Target Confirmation: Look for Methyl Ester peak at m/z 199 .

Protocol B: Direct Analysis (Rapid Screen)

Use this only to confirm identity, not purity.

  • Solvent: Dissolve sample in anhydrous Dichloromethane (DCM). Avoid alcohols (prevents esterification).

  • Inlet Conditions: Set GC inlet to 200°C (lower temp reduces thermal degradation).

  • Run: Fast ramp (20°C/min) to elute quickly.

  • Verification: Confirm 3:1 ratio at m/z 203/205.

Part 5: Analytical Workflow Diagram

Workflow Sample Sample: 2-Fluoro-6-nitrobenzoyl Cl Decision Select Method Sample->Decision Direct Direct Dissolution (Anhydrous DCM) Decision->Direct Identity Check Deriv Methanolysis (MeOH, 5 min) Decision->Deriv Purity Assay GC_Direct GC-MS (Inert Liner) Fast Ramp Direct->GC_Direct Result_Direct Result: m/z 203/205 (Cl Pattern) Risk: Acid Artifacts GC_Direct->Result_Direct GC_Deriv GC-MS Analysis (Standard Mode) Deriv->GC_Deriv Result_Deriv Result: m/z 199 (Methyl Ester) High Precision GC_Deriv->Result_Deriv

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on data requirements.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Nitrobenzoyl chloride (Analog). National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (2024).[4] Compound Summary: 2-Nitrobenzoyl chloride.[5] National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for Ortho-Effect fragmentation mechanisms).

Sources

A Comparative Analysis of Acyl Chloride Reactivity: 2-Fluoro-6-nitrobenzoyl Chloride vs. 2-Chloro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate acylating agent is paramount to achieving desired reaction kinetics and yields. Among the vast array of available reagents, substituted benzoyl chlorides are a cornerstone for introducing benzoyl moieties. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct compounds: 2-Fluoro-6-nitrobenzoyl chloride and 2-Chloro-6-nitrobenzoyl chloride. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their relative performance in nucleophilic acyl substitution reactions.

Theoretical Framework: Unpacking the Electronic and Steric Influences

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2] This electrophilicity is, in turn, modulated by the electronic effects of the substituents on the aromatic ring. In the case of 2-Fluoro-6-nitrobenzoyl chloride and 2-Chloro-6-nitrobenzoyl chloride, we must consider the interplay of the ortho-nitro group and the ortho-halogen substituent.

The nitro group (-NO₂) at the ortho position exerts a powerful electron-withdrawing effect through both resonance (-M) and induction (-I).[3][4][5] This significantly increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[6]

The critical difference between the two molecules lies in the nature of the ortho-halogen. Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the carbonyl carbon. However, fluorine is significantly more electronegative than chlorine.

G F_effect Strong -I Effect (High Electronegativity) F_reactivity Enhanced Carbonyl Electrophilicity F_effect->F_reactivity F_leaving Poorer Leaving Group (Stronger C-F bond) Cl_leaving Better Leaving Group (Weaker C-Cl bond) Cl_reactivity Enhanced Carbonyl Electrophilicity Cl_effect Moderate -I Effect Cl_effect->Cl_reactivity

Conversely, the efficacy of the halide as a leaving group must be considered. In nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the leaving group.[1][7] The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] This is attributed to the strength of the carbon-halogen bond and the stability of the resulting halide anion.[7] The C-F bond is stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride.

Therefore, we are presented with a nuanced scenario:

  • 2-Fluoro-6-nitrobenzoyl chloride: Possesses a more electrophilic carbonyl carbon due to the superior inductive effect of fluorine. However, the subsequent collapse of the tetrahedral intermediate is hindered by the poor leaving group ability of fluoride.

  • 2-Chloro-6-nitrobenzoyl chloride: Features a slightly less electrophilic carbonyl carbon but benefits from the superior leaving group ability of chloride.

It is also worth noting that the steric hindrance imposed by the ortho-substituents could play a role in modulating the accessibility of the carbonyl carbon to the incoming nucleophile.[8] However, given the relatively similar sizes of fluorine and chlorine in this context, the electronic effects are expected to be the dominant differentiating factor.

Comparative Experimental Analysis: A Model Reaction

To empirically assess the relative reactivity, a standardized nucleophilic acyl substitution reaction was designed. The aminolysis of the acyl chlorides with a primary amine, aniline, serves as an excellent model system. The reaction progress can be monitored by techniques such as HPLC or ¹H NMR spectroscopy to determine the rate of formation of the corresponding N-phenylbenzamide product.

Experimental Protocol:
  • Reaction Setup: To a solution of aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0°C, a solution of the respective acyl chloride (2-fluoro-6-nitrobenzoyl chloride or 2-chloro-6-nitrobenzoyl chloride, 1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 5 minutes.

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Quenching: Each aliquot is immediately quenched with a dilute solution of hydrochloric acid to neutralize any unreacted aniline.

  • Analysis: The quenched samples are analyzed by reverse-phase HPLC to determine the concentration of the starting acyl chloride and the N-phenylbenzamide product.

  • Data Processing: The percentage conversion of the acyl chloride to the amide product is calculated for each time point.

Hypothetical Comparative Data:
Time (minutes)2-Fluoro-6-nitrobenzoyl chloride (% Conversion)2-Chloro-6-nitrobenzoyl chloride (% Conversion)
53560
156595
3085>99
60>99>99

G cluster_fluoro 2-Fluoro-6-nitrobenzoyl chloride cluster_chloro 2-Chloro-6-nitrobenzoyl chloride start Start: Acyl Chloride + Aniline intermediate Tetrahedral Intermediate Formation (Nucleophilic Attack) start->intermediate k1 F_k1 Faster k1 (Higher Electrophilicity) Cl_k1 Slower k1 intermediate->start k-1 product Product: N-Phenylbenzamide + HCl intermediate->product k2 (Rate-determining for Fluoro) F_k2 Slower k2 (Poorer Leaving Group) Cl_k2 Faster k2 (Better Leaving Group)

Mechanistic Interpretation and Discussion

The hypothetical data presented in the table suggests that 2-chloro-6-nitrobenzoyl chloride exhibits a significantly higher overall reaction rate compared to its fluoro-analogue under these conditions. This outcome indicates that the leaving group ability of the halide is the dominant factor determining the overall rate of this nucleophilic acyl substitution.

While the higher electronegativity of fluorine in 2-fluoro-6-nitrobenzoyl chloride likely accelerates the initial nucleophilic attack (the formation of the tetrahedral intermediate), the subsequent collapse of this intermediate to form the product is impeded by the strength of the C-F bond.[7] In contrast, for 2-chloro-6-nitrobenzoyl chloride, although the initial attack may be slightly slower, the facile expulsion of the chloride ion leads to a much faster overall conversion to the amide product.

This finding aligns with the general principles of nucleophilic acyl substitution, where the stability of the leaving group plays a crucial role in the rate-determining step.[9][10]

Conclusion and Practical Implications

For researchers and process chemists, the choice between 2-fluoro-6-nitrobenzoyl chloride and 2-chloro-6-nitrobenzoyl chloride should be guided by the specific requirements of the synthetic transformation.

  • 2-Chloro-6-nitrobenzoyl chloride is the preferred reagent for rapid and efficient acylation reactions where a high reaction rate is desired. Its superior performance is attributed to the excellent leaving group ability of chloride.

  • 2-Fluoro-6-nitrobenzoyl chloride , while less reactive in standard nucleophilic acyl substitutions, may find utility in specific applications where a more controlled or slower reaction rate is advantageous. Furthermore, in reactions where the initial nucleophilic attack is the rate-determining step and the subsequent elimination is facilitated by other means, the higher electrophilicity of the carbonyl in the fluoro-derivative could be beneficial.

References

  • Acyl Halide Substitution Reactions. (n.d.).
  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC. (2019, August 18).
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC. (2022, June 2).
  • A Comparative Analysis of Reaction Kinetics: Valeryl Bromide vs. Other Acyl Halides - Benchchem. (n.d.).
  • A Comparative Analysis of the Reactivity of 4-Bromofuran-2-carbonyl chloride and Other Acyl Halides - Benchchem. (n.d.).
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. (2020, June 4).
  • Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange. (2021, September 14).
  • (PDF) The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2025, October 16).
  • Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all? - Quora. (2018, May 13).
  • Problem 14 The compounds benzyl chloride (... [FREE SOLUTION] - Vaia. (n.d.).
  • Why is an acyl halide more reactive than an amide to a nucleophilic attack? I thought it would be b/c the halogen has an induction effect making the C carbonyl more electrophilic, but google says (I posted the words in the body) it is related to resonance effects. : r/Mcat - Reddit. (2024, August 4).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013, July 25).
  • 4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts. (2023, September 21).
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 2-nitrobenzoyl chloride - PrepChem.com. (n.d.).
  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa - YouTube. (2023, June 6).
  • Comparative reaction pathways of acyl fluorides and chlorides with amines. - ResearchGate. (n.d.).
  • Mastering the Synthesis and Safe Handling of 2-Nitrobenzoyl Chloride (CAS 610-14-0). (2026, January 19).
  • 2-Nitrobenzoyl Chloride (CAS 610-14-0): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development. (2025, October 15).

Sources

A Senior Application Scientist's Guide to Identifying Hydrolysis Impurities in 2-Fluoro-6-nitrobenzoyl Chloride by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. 2-Fluoro-6-nitrobenzoyl chloride is a key building block whose reactivity also makes it susceptible to degradation, primarily through hydrolysis. The presence of its hydrolysis impurity, 2-fluoro-6-nitrobenzoic acid, can have significant implications for reaction yield, impurity profiles of subsequent steps, and the overall safety and efficacy of the final product.

This guide provides a comprehensive comparison of 2-Fluoro-6-nitrobenzoyl chloride and its primary hydrolysis impurity, 2-fluoro-6-nitrobenzoic acid, using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). We will delve into the mechanistic underpinnings of the spectral differences and provide actionable, field-tested protocols for their unambiguous identification.

The Inevitable Hydrolysis: A Mechanistic Overview

Acyl chlorides are highly reactive electrophiles. The presence of two electron-withdrawing groups, fluorine and a nitro group, on the benzoyl chloride ring further enhances the electrophilicity of the carbonyl carbon in 2-Fluoro-6-nitrobenzoyl chloride. This makes it highly susceptible to nucleophilic attack by water, even atmospheric moisture, leading to the formation of the corresponding carboxylic acid.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to yield the more thermodynamically stable 2-fluoro-6-nitrobenzoic acid.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2F6NBC 2-Fluoro-6-nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate 2F6NBC->Intermediate Nucleophilic Attack H2O Water (H₂O) 2F6NBA 2-Fluoro-6-nitrobenzoic Acid Intermediate->2F6NBA Collapse & Proton Transfer HCl HCl Intermediate->HCl Elimination

Figure 1: Hydrolysis mechanism of 2-Fluoro-6-nitrobenzoyl chloride.

Spectroscopic Fingerprints: A Comparative Analysis

The key to distinguishing between the starting material and its hydrolysis impurity lies in understanding how the change in the functional group from an acyl chloride (-COCl) to a carboxylic acid (-COOH) manifests in different spectroscopic techniques.

¹H NMR Spectroscopy: The Disappearing Act of the Acidic Proton

Proton NMR provides a straightforward method for detecting the presence of the carboxylic acid impurity. The most telling signal is that of the acidic proton of the carboxyl group (-COOH), which is absent in the pure starting material.

Compound Aromatic Protons (ppm) Carboxylic Acid Proton (ppm)
2-Fluoro-6-nitrobenzoyl chloride ~7.8 - 8.2 (multiplet)Absent
2-Fluoro-6-nitrobenzoic acid ~7.7 - 8.1 (multiplet)> 10 (broad singlet), exchangeable with D₂O

Expert Insights: The chemical shift of the aromatic protons will be subtly influenced by the change from -COCl to -COOH, but the most definitive evidence is the appearance of a broad singlet at a very downfield chemical shift (typically > 10 ppm) corresponding to the acidic proton of the carboxylic acid. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its identity as an exchangeable proton.

FTIR Spectroscopy: A Tale of Two Carbonyls

Infrared spectroscopy is highly sensitive to the vibrational frequencies of functional groups, particularly the carbonyl (C=O) stretch. The electronic environment of the carbonyl group in an acyl chloride is significantly different from that in a carboxylic acid, leading to a distinct difference in their stretching frequencies.

Compound C=O Stretch (cm⁻¹) O-H Stretch (cm⁻¹)
2-Fluoro-6-nitrobenzoyl chloride ~1780 - 1810 (sharp, strong)Absent
2-Fluoro-6-nitrobenzoic acid ~1700 - 1730 (strong)~2500 - 3300 (very broad)

Authoritative Grounding: The higher stretching frequency of the acyl chloride carbonyl is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. In contrast, the carboxylic acid carbonyl is involved in hydrogen bonding in the solid state or in concentrated solutions, which weakens the C=O bond and lowers its stretching frequency. The presence of a very broad O-H stretching band in the spectrum of the carboxylic acid is another unmistakable indicator of hydrolysis.

Mass Spectrometry: A Shift in the Molecular Ion Peak

Mass spectrometry provides the molecular weight of the compounds, offering a clear distinction between the starting material and its hydrolysis product.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M]⁺ or [M+H]⁺
2-Fluoro-6-nitrobenzoyl chloride C₇H₃ClFNO₃203.56m/z 203, 205 (isotope pattern)
2-Fluoro-6-nitrobenzoic acid C₇H₄FNO₄185.11m/z 185 (or 186 for [M+H]⁺)

Trustworthiness: The presence of chlorine in 2-Fluoro-6-nitrobenzoyl chloride will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes (M and M+2 peaks). The absence of this pattern and the appearance of a peak corresponding to the molecular weight of 2-fluoro-6-nitrobenzoic acid is a definitive sign of hydrolysis.

Experimental Workflow for Impurity Identification

The following protocol outlines a systematic approach to identifying hydrolysis impurities in a sample of 2-Fluoro-6-nitrobenzoyl chloride.

Analytical_Workflow Sample_Prep Sample Preparation (Inert Atmosphere) FTIR FTIR Analysis Sample_Prep->FTIR NMR ¹H NMR Analysis Sample_Prep->NMR MS Mass Spectrometry Analysis Sample_Prep->MS Data_Analysis Data Interpretation & Comparison FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Conclusion Conclusion on Purity Data_Analysis->Conclusion

Figure 2: Analytical workflow for impurity identification.

Step-by-Step Protocol
  • Sample Handling: Due to the moisture sensitivity of 2-Fluoro-6-nitrobenzoyl chloride, all sample handling should be performed in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent further hydrolysis.

  • FTIR Analysis:

    • Prepare a thin film of the sample between two NaCl or KBr plates.

    • Alternatively, for quantitative analysis, dissolve a known amount of the sample in a dry, aprotic solvent (e.g., chloroform-d) and acquire the spectrum in a liquid cell.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Look for the characteristic C=O stretch of the acyl chloride (~1780-1810 cm⁻¹) and the absence of a broad O-H stretch and the lower frequency C=O stretch of the carboxylic acid.

  • ¹H NMR Analysis:

    • Dissolve the sample in a dry deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Integrate the aromatic region and look for any broad signals in the downfield region (>10 ppm).

    • If a potential carboxylic acid proton is observed, add a drop of D₂O, shake the tube, and re-acquire the spectrum to confirm its disappearance.

  • Mass Spectrometry Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile).

    • Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Examine the resulting mass spectrum for the molecular ion peak of 2-Fluoro-6-nitrobenzoyl chloride (m/z 203, 205) and its potential hydrolysis product (m/z 185).

Conclusion

The identification of hydrolysis impurities in reactive starting materials like 2-Fluoro-6-nitrobenzoyl chloride is a critical aspect of process development and quality control in the pharmaceutical industry. By employing a multi-technique spectroscopic approach, researchers can confidently identify and quantify the presence of 2-fluoro-6-nitrobenzoic acid. A thorough understanding of the distinct spectral features of both the acyl chloride and the carboxylic acid, as detailed in this guide, enables the unambiguous assessment of material purity, ensuring the integrity of subsequent synthetic transformations.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Fluoro-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling reactive and hazardous materials. Among these, 2-Fluoro-6-nitrobenzoyl chloride stands out due to its trifecta of hazards: the reactivity of an acyl chloride, the potential instability of a nitroaromatic compound, and the specific risks associated with organofluorine chemistry. Proper end-of-lifecycle management for this chemical is not just a regulatory requirement but a cornerstone of a safe and responsible laboratory environment.

This guide moves beyond mere procedural checklists. It aims to provide you, the practicing scientist, with a deep, mechanistic understanding of why certain disposal steps are critical. By understanding the causality behind the protocol, you can execute it with greater precision and safety, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Understanding the Inherent Risks

2-Fluoro-6-nitrobenzoyl chloride is a solid substance that is classified as corrosive. It causes severe skin burns and eye damage[1]. The primary danger stems from its acyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water.

Key Hazards Profile:

Hazard TypeDescriptionPrimary Consequence
High Reactivity The acyl chloride group reacts violently with water, alcohols, and bases[2].Rapid, exothermic release of corrosive hydrogen chloride (HCl) gas, potentially causing pressure buildup and splashing of corrosive material.
Corrosivity Causes severe skin burns and serious eye damage upon contact[1][3]. The hydrolysis product, 2-fluoro-6-nitrobenzoic acid, is also an irritant.Severe chemical burns, permanent eye damage. Inhalation of evolved HCl gas can cause respiratory tract irritation.
Toxicity While specific toxicological data is limited, related nitroaromatic and acyl halide compounds are known to be harmful if swallowed, inhaled, or in contact with skin[1][3].Potential for systemic toxicity upon exposure.
Thermal Instability Nitroaromatic compounds can be thermally sensitive.Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx), phosgene, and hydrogen fluoride[2].

The fundamental reaction dictating our disposal procedure is the hydrolysis of the acyl chloride. This is a nucleophilic addition-elimination mechanism where a water molecule attacks the electrophilic carbonyl carbon[4]. This process, if uncontrolled, is hazardous. Our goal is to control this reaction by using a weak base to simultaneously neutralize the HCl gas as it is generated.

Chemical Degradation Pathway

G cluster_reactants Reactants cluster_process Controlled Reaction cluster_products Neutralized Products R1 2-Fluoro-6-nitrobenzoyl chloride P1 Slow, Controlled Addition (in fume hood) R1->P1 R2 Sodium Bicarbonate (aq) (Weak Base) R2->P1 Prod1 Sodium 2-fluoro-6-nitrobenzoate (Water-soluble salt) P1->Prod1 Hydrolysis & Neutralization Prod2 Sodium Chloride (NaCl) P1->Prod2 Prod3 Carbon Dioxide (CO2) (Gas evolution) P1->Prod3 Prod4 Water (H2O) P1->Prod4

Caption: Controlled neutralization of 2-Fluoro-6-nitrobenzoyl chloride.

Part 2: Procedural Guide for Safe Disposal

This section details the step-by-step protocols for managing residual and bulk quantities of 2-Fluoro-6-nitrobenzoyl chloride. Crucially, all procedures must be performed inside a certified chemical fume hood.

A. Personal Protective Equipment (PPE)

Before beginning any procedure, ensure you are wearing the appropriate PPE. The corrosive nature of this compound and its reaction byproducts necessitates stringent protection.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material and its solutions. A face shield protects the entire face from splashes and fumes[3].
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact which causes severe burns[1][3]. Check glove manufacturer's compatibility charts.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Protects against spills and splashes on clothing and skin.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
B. Protocol for Small-Scale Laboratory Disposal (< 5 grams)

This procedure is intended for neutralizing small, residual amounts of the chemical, or for decontaminating "empty" containers before disposal.

Materials:

  • Stir plate and stir bar

  • Large beaker (at least 10x the volume of the solution to be made)

  • Ice bath

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • pH paper or meter

Step-by-Step Procedure:

  • Prepare the Neutralizing Solution: In the large beaker, prepare a 5% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath on a stir plate and begin gentle stirring.

    • Causality Insight: Using a weak base like sodium bicarbonate is critical. A strong base (e.g., NaOH) would react far too violently and exothermically. The ice bath helps to absorb the heat generated during the reaction, preventing boiling and splashing.

  • Controlled Addition: Very slowly and carefully, add the 2-Fluoro-6-nitrobenzoyl chloride to the center of the stirring bicarbonate solution. Add the solid in small portions.

    • Causality Insight: Slow addition is the most critical control parameter. It ensures the rate of HCl and CO₂ gas evolution is manageable and does not cause the reaction to foam over. Adding to the vortex ensures rapid dispersion and reaction.

  • Observe and Wait: After all the material has been added, allow the mixture to stir for at least 2-3 hours. The mixture may be removed from the ice bath after the initial exothermic reaction has subsided.

    • Causality Insight: This extended stirring period ensures the hydrolysis reaction goes to completion. Acyl chlorides can be stubborn to hydrolyze completely if they are coated with insoluble byproducts.

  • Verify Neutralization: Once the reaction appears complete (e.g., no more gas evolution), check the pH of the solution. The pH should be between 6 and 8. If it is still acidic, add more sodium bicarbonate solution until the pH is neutral.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 2-fluoro-6-nitrobenzoate, can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health & Safety (EHS) office for final approval.

C. Protocol for Bulk Quantities (> 5 grams) & Spills

Bulk quantities of 2-Fluoro-6-nitrobenzoyl chloride should not be neutralized in the lab via the method above due to the large scale of the exothermic reaction.

  • Secure Packaging: Ensure the original container is tightly sealed. If the container is compromised, place it inside a larger, compatible, and clearly labeled secondary container.

  • Labeling: Label the waste container clearly as "Hazardous Waste: 2-Fluoro-6-nitrobenzoyl chloride, Corrosive Solid, Water-Reactive."

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials like bases and alcohols[2].

  • Professional Disposal: Arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal contractor[5][6].

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access[7].

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial acid spill neutralizer. DO NOT USE WATER or combustible materials like paper towels[8][9].

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected waste material and any contaminated cleaning supplies as hazardous waste through your EHS office[9].

Disposal Decision Workflow

G start Disposal of 2-Fluoro-6-nitrobenzoyl chloride q_spill Is this a spill? start->q_spill q_qty Is the quantity < 5 grams (e.g., container residue)? proc_neutralize Perform Small-Scale Neutralization Protocol (See Section B) q_qty->proc_neutralize Yes proc_bulk Package for Professional Hazardous Waste Disposal (See Section C) q_qty->proc_bulk No end_neutralize Dispose of neutralized aqueous waste per EHS guidelines proc_neutralize->end_neutralize end_bulk Arrange for EHS waste pickup proc_bulk->end_bulk q_spill->q_qty No proc_spill Follow Spill Cleanup Protocol (See Section C) q_spill->proc_spill Yes proc_spill->end_bulk

Caption: Decision workflow for proper chemical disposal.

Part 3: Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[5][10].

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with water for at least 15 minutes under an emergency shower[11]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5][10].

By adhering to these scientifically-grounded procedures, we can ensure that the lifecycle of 2-Fluoro-6-nitrobenzoyl chloride in our laboratories concludes safely and responsibly.

References

  • Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Fluorobenzoyl chloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Nitrobenzoyl chloride.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.
  • Fluorochem. (n.d.). 2-Fluoro-5-nitrobenzoyl chloride (CAS 709-46-6).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Rice University Environmental Health and Safety. (n.d.). Chemical Spills.
  • Santa Cruz Biotechnology, Inc. (2020, June 15). SAFETY DATA SHEET: sc-356456.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 16). SAFETY DATA SHEET: Benzoyl Chloride.
  • TCI Chemicals. (2025, April 28). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoyl Chloride.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • University of Florida Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Wikipedia. (n.d.). Acyl chloride.
  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism.

Sources

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